2-Methyl-2-(2-(2-morpholinoethoxy)ethyl)-1,3-benzodioxole hydrochloride
CAS No.: 56287-43-5
Cat. No.: VC18447409
Molecular Formula: C16H24ClNO4
Molecular Weight: 329.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56287-43-5 |
|---|---|
| Molecular Formula | C16H24ClNO4 |
| Molecular Weight | 329.82 g/mol |
| IUPAC Name | 4-[2-[2-(2-methyl-1,3-benzodioxol-2-yl)ethoxy]ethyl]morpholin-4-ium;chloride |
| Standard InChI | InChI=1S/C16H23NO4.ClH/c1-16(20-14-4-2-3-5-15(14)21-16)6-10-18-11-7-17-8-12-19-13-9-17;/h2-5H,6-13H2,1H3;1H |
| Standard InChI Key | FZMAPSDTWRNFGZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1(OC2=CC=CC=C2O1)CCOCC[NH+]3CCOCC3.[Cl-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-benzodioxole ring system, where two oxygen atoms are fused at the 1 and 3 positions of a benzene ring. A methyl group is attached at the 2-position of the benzodioxole core, while a 2-(2-morpholinoethoxy)ethyl chain extends from the same carbon . The hydrochloride salt form introduces a chloride counterion, enhancing solubility in polar solvents. Key structural attributes include:
-
Benzodioxole moiety: Imparts aromaticity and potential for π-π interactions.
-
Morpholinoethoxyethyl side chain: Introduces basicity via the morpholine nitrogen, which is protonated in the hydrochloride salt .
-
Stereoelectronic effects: The ether linkages and morpholine ring influence electron distribution, affecting reactivity and binding affinity.
Physicochemical Data
Table 1 summarizes critical physicochemical parameters derived from PubChem and computational analyses :
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.82 g/mol |
| IUPAC Name | 4-[2-[2-(2-methyl-1,3-benzodioxol-2-yl)ethoxy]ethyl]morpholin-4-ium chloride |
| CAS Registry Number | 56287-43-5 |
| SMILES | CC1(OC2=CC=CC=C2O1)CCOCC[NH+]3CCOCC3.[Cl-] |
| LogP (Predicted) | ~1.5–2.0 |
| Aqueous Solubility | Moderate (enhanced by hydrochloride salt) |
The compound’s logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor in drug disposition .
Synthesis and Characterization
Synthetic Pathways
While direct literature on this compound’s synthesis is limited, analogous benzodioxole derivatives are typically synthesized via esterification, alkylation, and quaternization reactions . A plausible route involves:
-
Esterification: Reacting 3,4-(methylenedioxy)phenylacetic acid with methanol and oxalyl chloride to form the methyl ester .
-
Alkylation: Introducing the morpholinoethoxyethyl side chain via nucleophilic substitution or coupling reactions.
-
Salt Formation: Treating the tertiary amine with hydrochloric acid to yield the hydrochloride salt .
Key spectroscopic data for characterization include:
-
-NMR: Singlets at δ 6.13 ppm (O–CH–O benzodioxole), δ 3.40–3.80 ppm (morpholine and ethylene protons) .
-
IR: Absence of carboxylic acid O–H stretch (~2500–3300 cm) confirms esterification .
Structural Analogues
Comparative analysis with simpler benzodioxoles, such as 2-methyl-1,3-benzodioxole (PubChem CID: 84167), highlights the impact of substituents on physicochemical behavior :
| Compound | Molecular Weight | LogP | Bioactivity |
|---|---|---|---|
| Target Compound | 329.82 | ~1.8 | Undetermined |
| 2-Methyl-1,3-benzodioxole | 136.15 | 1.2 | Flavoring agent |
| Benzodioxole-5-acetaldehyde | 164.16 | 1.16 | Intermediate in synthesis |
The elongated side chain in the target compound likely enhances interactions with macromolecular targets compared to simpler analogues .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound’s complex structure positions it as a potential intermediate in synthesizing morpholine-containing drugs, such as analgesics or antivirals. Its benzodioxole core is prevalent in bioactive molecules, including the anticoagulant ticlopidine .
Chemical Biology Probes
Functionalization of the morpholine nitrogen could yield probes for studying lysosomal pH or protein-protein interactions, leveraging morpholine’s endosomal escape properties .
Future Directions
-
Target Validation: Screening against COX isoforms and cancer cell lines to establish structure-activity relationships.
-
Synthetic Optimization: Exploring greener catalysts (e.g., enzymatic esterification) to improve yield and purity.
-
ADME Studies: Assessing bioavailability and metabolic stability in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume